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methylpropan-1-OL

CAS No.: 1240605-07-5

Cat. No.: B1377243

Get Quote

Introduction & Mechanistic Rationale
Bromopyridine derivatives are foundational heteroaromatic building blocks in modern

pharmaceutical synthesis. The strategic positioning of a bromine atom on an electron-deficient

pyridine ring creates a highly versatile scaffold capable of undergoing diverse transition-metal-

catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).

The reactivity of bromopyridines is fundamentally dictated by the electronegative nitrogen

atom, which withdraws electron density from the aromatic system via inductive and resonance

effects:

2- and 4-Bromopyridines: The carbon atoms at the ortho and para positions relative to the

nitrogen are highly electron-deficient. This lowers the activation energy for SNAr reactions,

as the intermediate Meisenheimer complex is stabilized by the ring nitrogen. Consequently,

these isomers are heavily utilized in the synthesis of oncology drugs like Cobimetinib and

Vismodegib, as well as anesthetics like Remimazolam 1[1]. Furthermore, 4-bromopyridine
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readily participates in Suzuki, Negishi, and Buchwald–Hartwig cross-coupling reactions to

construct complex nitrogen-containing molecules 2[2].

3-Bromopyridine: The meta position is less susceptible to nucleophilic attack but exhibits

exceptional reactivity in palladium-catalyzed cross-coupling reactions and directed lithiation.

It is a critical precursor for neurological agents such as the dopamine D2 receptor partial

agonist Preclamol 3[3], and ABC transporter inhibitors like Biricodar, which is synthesized via

the displacement of bromide by acetylides 4[4].

Functionalized Derivatives: Compounds such as 2-amino-5-bromopyridine act as bifunctional

intermediates. The electron-donating amino group and the electron-withdrawing pyridine

nitrogen create a push-pull system that finely tunes the C-Br bond for regioselective cross-

coupling, forming the heterocyclic core of the JAK inhibitor Ruxolitinib 5[5].

Quantitative Data: Physicochemical & Reactivity
Profiling
To facilitate experimental design, the comparative properties and primary synthetic applications

of key bromopyridine isomers are summarized below:

Isomer CAS Number
Primary Reactivity
Modes

Key
Pharmaceutical
Applications

2-Bromopyridine 109-04-6
SNAr, Cross-

Coupling, Lithiation

Remimazolam,

Cobimetinib,

Vismodegib

3-Bromopyridine 626-55-1
Cross-Coupling,

Metallation
Preclamol, Biricodar

4-Bromopyridine 1120-87-2 SNAr, Cross-Coupling
Kinase inhibitors,

Antiviral agents

2-Amino-5-

bromopyridine
1072-97-5

Buchwald-Hartwig,

Suzuki-Miyaura
Ruxolitinib
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Experimental Protocols: Self-Validating Workflows
The following protocols are designed with built-in causality and self-validation mechanisms to

ensure high-fidelity synthesis in drug development environments.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-
Coupling of 3-Bromopyridine
This protocol describes the formation of a C-C bond between 3-bromopyridine and an

arylboronic acid 6[6].

Step-by-Step Methodology:

Reagent Assembly: To a dry Schlenk flask, add 3-bromopyridine (1.0 equiv), arylboronic acid

(1.2 equiv), Pd(PPh3)4 (5 mol%), and Na2CO3 (2.0 equiv).

Solvent Addition & Degassing: Add a biphasic solvent mixture of Toluene/H2O (4:1 v/v).

Purge the system with Argon for 15 minutes.

Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex,

halting the catalytic cycle. The biphasic system is critical: toluene dissolves the organic

substrates, while water dissolves the inorganic base. The biphasic interface facilitates the

formation of the reactive boronate complex essential for the transmetalation step.

Thermal Activation: Heat the reaction mixture to 90°C under vigorous stirring for 8-12 hours.

Work-up: Cool to room temperature, dilute with Ethyl Acetate, and separate the phases.

Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under

reduced pressure.
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Self-Validation Checkpoint: Bromine naturally occurs as a near 1:1 mixture of 79Br and 81Br

isotopes. The starting material will show a distinct M / M+2 doublet in LC-MS analysis.

Successful cross-coupling is definitively validated by the complete disappearance of this

isotopic signature in the product mass spectrum, confirming C-Br bond cleavage.

Protocol B: Buchwald-Hartwig Amination using 2-
Amino-5-bromopyridine
This protocol outlines the regioselective C-N bond formation at the 5-position, leaving the 2-

amino group intact for downstream synthesis (e.g., Ruxolitinib core construction).

Step-by-Step Methodology:

Reagent Assembly: In a glovebox, combine 2-amino-5-bromopyridine (1.0 equiv), the

secondary amine partner (1.2 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and NaOtBu

(1.5 equiv) in a sealed tube.

Causality: 2-Amino-5-bromopyridine contains a free amino group that can competitively

bind to palladium, forming stable, inactive off-cycle complexes. Xantphos, a bidentate

ligand with a large bite angle, sterically crowds the palladium center, preventing off-target

coordination and accelerating the challenging reductive elimination step. NaOtBu is

required to deprotonate the coordinated amine, driving the equilibrium forward.

Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration).

Reaction: Heat the sealed tube to 100°C for 12 hours.

Purification: Filter the crude mixture through a pad of Celite to remove palladium black and

inorganic salts. Purify via silica gel chromatography (DCM/MeOH gradient).
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Self-Validation Checkpoint: Utilize TLC monitoring with a ninhydrin stain. The primary amine

starting material (2-amino-5-bromopyridine) will stain strongly (typically purple/brown). The

successful substitution at the 5-position alters the electronic landscape of the molecule,

resulting in a distinctly shifted Rf value and a modified stain profile, providing immediate visual

confirmation of conversion prior to NMR/LC-MS verification.

Visualizations
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Experimental Workflow for Palladium-Catalyzed Cross-Coupling of Bromopyridines.
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Dopamine D2 Receptor Signaling Cascade Modulated by 3-Bromopyridine-Derived Preclamol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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